CYP1A1 Metabolic Specificity
7-Hydroxygranisetron was produced almost exclusively by CYP1A1, while 9'-desmethylgranisetron was preferentially produced by CYP3A4 [1]. An anti-human CYP1A1 antibody completely inhibited 7-hydroxylation in human liver microsomes, whereas an anti-CYP3A4 antibody produced no inhibition of this pathway [2]. The differential is qualitative and absolute—CYP1A1 accounts for essentially 100% of 7-hydroxygranisetron formation, establishing this metabolite as a highly specific functional probe for CYP1A1 activity in vitro and ex vivo.
| Evidence Dimension | CYP isoform specificity for metabolite formation |
|---|---|
| Target Compound Data | 7-Hydroxygranisetron: produced almost exclusively by CYP1A1; complete inhibition by anti-CYP1A1 antibody; no inhibition by anti-CYP3A4 antibody |
| Comparator Or Baseline | 9'-Desmethylgranisetron: preferentially produced by CYP3A4; inhibited by both anti-CYP1A1 and anti-CYP3A4 antibodies |
| Quantified Difference | Qualitative exclusivity: CYP1A1 accounts for approximately 100% of 7-hydroxylation activity vs. dual-enzyme contribution to 9'-demethylation |
| Conditions | Expressed human CYPs and human liver microsomes; antibody inhibition assays |
Why This Matters
For researchers conducting CYP1A1 induction or inhibition studies, 7-hydroxy granisetron provides an unambiguous, single-enzyme readout that eliminates the confounding dual-pathway signal inherent to monitoring the parent drug granisetron.
- [1] Nakamura H, Ariyoshi N, Okada K, et al. CYP1A1 is a major enzyme responsible for the metabolism of granisetron in human liver microsomes. Curr Drug Metab. 2005;6(5):469-480. View Source
- [2] Nakamura H, Ariyoshi N, Okada K, et al. CYP1A1 is a major enzyme responsible for the metabolism of granisetron in human liver microsomes. Curr Drug Metab. 2005;6(5):469-480. View Source
